

An In-depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic acid

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Compound of Interest

4-(2,2-

Compound Name: *Dimethoxyethoxy)phenylboronic acid*

Cat. No.: *B171758*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** (CAS Number: 1256355-36-8), a versatile bifunctional building block in modern organic synthesis. The unique structural combination of a phenylboronic acid moiety and an acetal-protected diol side chain offers orthogonal reactivity, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and as a precursor to compounds with diol functionalities. This guide will delve into the synthesis, analytical characterization, key applications with a focus on drug discovery, and safe handling protocols for this compound. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction and Rationale

Arylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] This class of compounds is lauded for its stability, relatively low toxicity, and tolerance to a wide range of

functional groups.^[1] **4-(2,2-Dimethoxyethoxy)phenylboronic acid** distinguishes itself through its bifunctional nature. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, while the dimethoxyethoxy group serves as a masked aldehyde or a precursor to a diol, which can be deprotected under acidic conditions for subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where the introduction of polar functional groups can significantly impact pharmacokinetic properties.^{[2][3]}

The acetal group provides a stable protecting group for the underlying aldehyde functionality, which can be revealed for further chemical manipulation, such as reductive amination or Wittig reactions. Alternatively, the diol can be unmasked to improve solubility or to serve as a recognition motif for biological targets. Phenylboronic acids themselves have been explored as targeting ligands for glycoproteins that are overexpressed on the surface of cancer cells.^[4]

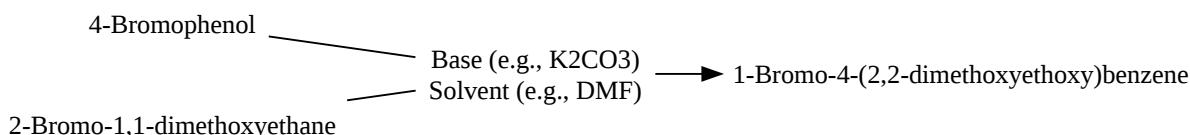
Synthesis of 4-(2,2-Dimethoxyethoxy)phenylboronic acid

The most common and industrially scalable synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.^[1] For **4-(2,2-Dimethoxyethoxy)phenylboronic acid**, a Grignard reaction starting from the corresponding aryl bromide is the most logical and field-proven approach.

Synthesis of the Precursor: 1-Bromo-4-(2,2-dimethoxyethoxy)benzene

The synthesis begins with the readily available 4-bromophenol. The key transformation is the etherification of the phenolic hydroxyl group with 2-bromo-1,1-dimethoxyethane.

Reaction Scheme:



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Figure 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene.

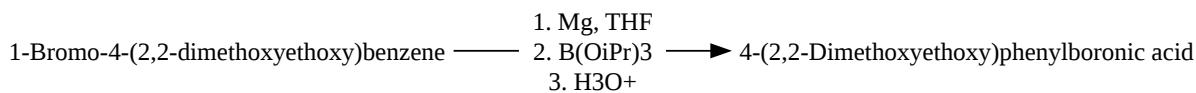
Experimental Protocol:

- To a stirred solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 equivalents).
- To this mixture, add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(2,2-dimethoxyethoxy)benzene.

Grignard Reaction and Borylation

The aryl bromide is then converted to a Grignard reagent, which is subsequently reacted with a trialkyl borate ester to form the boronic ester. Hydrolysis then yields the desired boronic acid.^[5] ^[6]

Reaction Scheme:



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Figure 2: Grignard-based synthesis of the target compound.

Experimental Protocol:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).[7]
- Add a small crystal of iodine to activate the magnesium surface.[6]
- Add a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation.
- Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
- Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
- To this cooled solution, add triisopropyl borate (1.5 equivalents) dropwise, maintaining the temperature below -60 °C.[5]
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to afford **4-(2,2-Dimethoxyethoxy)phenylboronic acid** as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **4-(2,2-Dimethoxyethoxy)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
B(OH) ₂	~8.0	Broad singlet	2H
Aromatic (ortho to B)	~7.8	Doublet	2H
Aromatic (meta to B)	~7.0	Doublet	2H
-OCH(OCH ₃) ₂	~4.8	Triplet	1H
-OCH ₂ -	~4.1	Doublet	2H
-OCH ₃	~3.4	Singlet	6H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[\[8\]](#)[\[9\]](#)

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon environment.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-B	~135 (often not observed)
Aromatic (ortho to B)	~136
Aromatic (meta to B)	~115
Aromatic (ipso to O)	~160
-OCH(OCH ₃) ₂	~103
-OCH ₂ -	~68
-OCH ₃	~54

Note: Chemical shifts are approximate and can vary depending on the solvent.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (boronic acid)	3500-3200	Broad
C-H (aromatic)	3100-3000	Sharp
C-H (aliphatic)	3000-2850	Sharp
C=C (aromatic)	1600-1475	Medium to strong
B-O	1380-1310	Strong
C-O (ether)	1250-1000	Strong

[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would be at m/z 213.1.

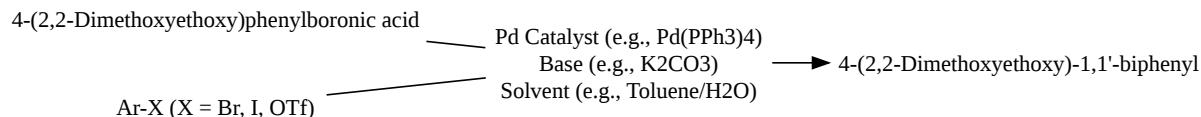
Applications in Research and Drug Discovery

The primary application of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The acetal functionality provides a latent aldehyde or diol, which can be unmasked in later synthetic steps.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be coupled with a variety of aryl or heteroaryl halides or triflates to form complex molecular scaffolds.

Generalized Reaction Scheme:



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Figure 3: Suzuki-Miyaura coupling application.

Exemplary Experimental Protocol:

- In a reaction vessel, combine **4-(2,2-Dimethoxyethoxy)phenylboronic acid** (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).^{[16][17][18][19][20]}
- Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

- Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the product by column chromatography or recrystallization.

Role in Drug Discovery

The masked aldehyde/diol functionality is particularly useful in medicinal chemistry for several reasons:

- Improving Pharmacokinetics: The introduction of a diol group after deprotection can increase the polarity and aqueous solubility of a drug candidate, which can be beneficial for its absorption and distribution profile.
- Prodrug Strategies: The acetal can act as a prodrug moiety, which is stable under physiological conditions but can be cleaved in specific environments (e.g., the acidic microenvironment of tumors) to release the active diol or aldehyde-containing drug.
- Linker Chemistry: The deprotected aldehyde can be used to conjugate the molecule to other entities, such as peptides or antibodies, through reductive amination, forming stable secondary amine linkages.

While specific examples of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** in publicly disclosed drug discovery programs are not readily available, its structural motifs are highly relevant to the synthesis of compounds targeting a range of diseases.

Safety and Handling

As with all boronic acids, proper safety precautions must be observed when handling **4-(2,2-Dimethoxyethoxy)phenylboronic acid**.

Hazard Identification:

- May cause skin, eye, and respiratory irritation.[21]

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side shields or goggles are mandatory.[21][22][23]
- Hand Protection: Wear appropriate chemical-resistant gloves.[21][22][23]
- Skin and Body Protection: A lab coat and closed-toe shoes are required.
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[23][24]

Handling and Storage:

- Store in a tightly sealed container in a cool, dry place.[23]
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.[22][23]
- Wash hands thoroughly after handling.[21][22]

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[21][23][25]
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[21][23][25]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23][25]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[23][25]

Conclusion

4-(2,2-Dimethoxyethoxy)phenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and

materials science applications. Its bifunctional nature, combining the reliable reactivity of a boronic acid in Suzuki-Miyaura coupling with a protected diol functionality, offers synthetic chemists a powerful tool for molecular design and construction. By understanding its synthesis, characterization, reactivity, and safe handling, researchers can effectively leverage the unique properties of this compound to advance their scientific endeavors.

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